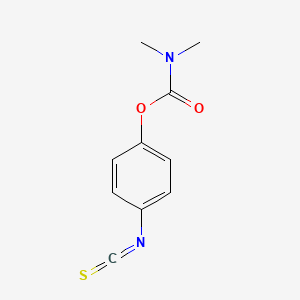

4-Isothiocyanatophenyl dimethylcarbamate

Description

Contextualization within the Landscape of Biologically Active Carbamates and Isothiocyanates

Carbamates, esters of carbamic acid, are a class of organic compounds with a wide range of applications, most notably in the fields of medicine and agriculture. researchgate.netwikipedia.org The carbamate (B1207046) functional group is a key structural motif in many approved drugs and prodrugs, owing to its chemical stability and ability to permeate cell membranes. researchgate.netacs.org In medicinal chemistry, carbamates are often utilized as a peptide bond surrogate. acs.org Their structural similarity to amides and esters allows them to modify inter- and intramolecular interactions, which can enhance the biological activity of various pharmacophores. nih.gov

Isothiocyanates, on the other hand, are organosulfur compounds characterized by the -N=C=S functional group. They are well-known for being the biologically active products of glucosinolate hydrolysis, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family. foodandnutritionjournal.orgmdpi.com A significant body of research has highlighted the diverse bioactivities of isothiocyanates, including anticarcinogenic, anti-inflammatory, and antioxidative properties. mdpi.comamerigoscientific.com These compounds are highly reactive electrophiles that can interact with various biological nucleophiles, thereby modulating cellular pathways. mostwiedzy.pl

The compound 4-Isothiocyanatophenyl dimethylcarbamate (B8479999) is, therefore, a hybrid molecule that brings together the structural features of both a carbamate and an isothiocyanate. This unique combination suggests the potential for multifaceted biological activity, drawing from the established properties of both chemical families.

Historical Milestones and Early Research Directions in Compound Investigation

The history of carbamates in scientific research began with the isolation of physostigmine (B191203) from the Calabar bean (Physostigma venenosum) in 1864. nih.govmhmedical.com Initially used to treat glaucoma, physostigmine's mechanism of action as a cholinesterase inhibitor paved the way for the development of other carbamate-based drugs. wikipedia.orgmhmedical.com In the 1930s, the synthesis of aliphatic esters of carbamic acid led to the development of carbamate pesticides, with the first, carbaryl (B1668338), being registered for use in the USA in 1959. nih.govmhmedical.com Early research into carbamates was thus bifurcated, with one path exploring their therapeutic potential and the other focusing on their application as insecticides and fungicides. wikipedia.orgmhmedical.com

The scientific investigation of isothiocyanates has its roots in the study of natural products from plants. For centuries, the pungent flavor of cruciferous vegetables was recognized, but it was not until the 20th century that the chemical basis for this characteristic was understood to be the presence of isothiocyanates. foodandnutritionjournal.org Sulforaphane (B1684495), one of the most studied isothiocyanates, was first isolated from broccoli in 1992. google.com This discovery spurred a wave of research into the health benefits of cruciferous vegetables and the mechanisms of action of their constituent isothiocyanates. foodandnutritionjournal.orggoogle.com

While there are no specific historical milestones for 4-Isothiocyanatophenyl dimethylcarbamate itself, the historical trajectories of its constituent functional groups provide a foundation for understanding its potential areas of investigation.

Contemporary Research Paradigms and Evolving Scientific Interest

Contemporary research on carbamates continues to be a vibrant area of medicinal chemistry. The carbamate moiety is incorporated into a wide range of therapeutic agents, including those for the treatment of Alzheimer's disease, cancer, and HIV infection. researchgate.netnih.gov Modern drug design often utilizes carbamates as prodrugs to enhance the bioavailability and efficacy of parent molecules. researchgate.netnih.gov The ability of the carbamate group to form stable interactions with biological targets and its proteolytic stability make it an attractive functional group for the development of novel therapeutics. researchgate.netnih.gov

The scientific interest in isothiocyanates has also grown significantly in recent years. amerigoscientific.com Much of the contemporary research focuses on their potential as chemopreventive agents. mdpi.com Studies have shown that isothiocyanates can induce phase II detoxification enzymes, modulate signaling pathways, and promote apoptosis in cancer cells. amerigoscientific.com Furthermore, the antimicrobial and anti-inflammatory properties of isothiocyanates are being actively investigated, with potential applications in treating infections and inflammatory diseases. nih.govnih.gov The ability of isothiocyanates to modulate critical biochemical pathways, such as the Nrf2/Keap1 and NF-κB pathways, is a key area of current research. nih.gov

The evolving scientific interest in both carbamates and isothiocyanates suggests that a hybrid molecule like this compound could be of interest in several areas of research. Its carbamate portion could confer favorable pharmacokinetic properties, while the isothiocyanate group could provide a reactive center for covalent modification of biological targets, a strategy increasingly used in drug discovery.

Data Tables

Table 1: Properties of Representative Carbamate and Isothiocyanate Compounds

| Compound | Chemical Class | Key Biological Activity/Application |

|---|---|---|

| Physostigmine | Carbamate | Cholinesterase inhibitor, treatment of glaucoma nih.govmhmedical.com |

| Carbaryl | Carbamate | Insecticide nih.govmhmedical.com |

| Rivastigmine | Carbamate | Treatment of Alzheimer's disease wikipedia.org |

| Sulforaphane | Isothiocyanate | Anticancer, antioxidant, anti-inflammatory mdpi.comamerigoscientific.com |

| Phenethyl Isothiocyanate (PEITC) | Isothiocyanate | Anticancer, antimicrobial mdpi.comnih.gov |

Table 2: Historical Development of Carbamates and Isothiocyanates in Research

| Decade | Key Milestone | Significance |

|---|---|---|

| 1860s | Isolation of physostigmine nih.govmhmedical.com | Discovery of the first biologically active carbamate. |

| 1930s | Synthesis of aliphatic carbamate esters mhmedical.com | Led to the development of carbamate pesticides. |

| 1950s | Registration of carbaryl as an insecticide nih.govmhmedical.com | Widespread agricultural use of carbamates. |

| 1990s | Isolation of sulforaphane from broccoli google.com | Spurred research into the health benefits of isothiocyanates. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62098-01-5 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Molecular Weight |

222.27 g/mol |

IUPAC Name |

(4-isothiocyanatophenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C10H10N2O2S/c1-12(2)10(13)14-9-5-3-8(4-6-9)11-7-15/h3-6H,1-2H3 |

InChI Key |

UNGHRODWNSNHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)N=C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Biology Derivatization

Elucidation of Optimized Synthetic Pathways

The traditional and most widely utilized method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate (B8719985) salts, which are typically formed from a primary amine and carbon disulfide. researchgate.netnih.gov However, recent research has focused on refining this and other pathways to improve yield, purity, and applicability.

The synthesis of 4-isothiocyanatophenyl dimethylcarbamate (B8479999) logically begins with the strategic preparation of its key precursor, 4-aminophenyl dimethylcarbamate. A plausible reaction cascade involves the initial synthesis of this precursor from 4-aminophenol (B1666318). The phenolic hydroxyl group of 4-aminophenol would be reacted with dimethylcarbamoyl chloride in the presence of a suitable base to form the dimethylcarbamate ester.

Optimizing reaction conditions is paramount for maximizing the yield and purity of 4-isothiocyanatophenyl dimethylcarbamate. The choice of base, solvent, and desulfurizing agent in the dithiocarbamate pathway significantly impacts the reaction outcome.

For the formation of the dithiocarbamate salt from an arylamine, inorganic bases in aqueous systems have been shown to be efficient. nih.gov A screening of conditions for the synthesis of 4-chlorophenyl isothiocyanate, an analog, revealed that the choice of solvent is critical, particularly for electron-deficient substrates. nih.gov

The selection of the desulfurizing agent for the second step is also crucial. A variety of reagents have been developed to replace the highly toxic thiophosgene (B130339). nih.govdigitellinc.com These include triphosgene, cyanuric chloride (TCT), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.govresearchgate.net Microwave-assisted synthesis has also been employed to accelerate the reaction, with optimal conditions often involving short reaction times at elevated temperatures. researchgate.netnih.gov

Below is a comparative table of various desulfurizing agents used for the synthesis of benzyl (B1604629) isothiocyanate, illustrating the impact on reaction yield.

| Desulfurizing Agent | Abbreviation | Yield (%) |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 94 |

| Propane phosphonic acid anhydride | T3P® | 91 |

| Di-tert-butyl dicarbonate (B1257347) / 4-Dimethylaminopyridine | Boc₂O / DMAP | 89 |

| Cyanuric chloride | TCT | 85 |

| Tosyl chloride | TsCl | 82 |

| Iodine | I₂ | 78 |

| Ethyl chloroformate | - | 71 |

| Hydrogen peroxide | H₂O₂ | 45 |

| Data derived from a comparative study on benzylamine. mdpi.com |

The synthesis of chiral isothiocyanates is of significant interest for applications in asymmetric synthesis and as chiral probes in chemical biology. Stereoselective synthesis can be achieved by starting with optically active primary amines. Research has demonstrated that the conversion of chiral amines to isothiocyanates can proceed without racemization. nih.gov

For example, the synthesis of (R)-1-isothiocyanatoethylbenzene and (S)-1-isothiocyanatoethylbenzene from the corresponding optically active amines using the DMT/NMM/TsO⁻ desulfurization reagent occurred with an enantiomeric ratio greater than 99:1. nih.gov This indicates that the reaction conditions are mild enough to preserve the stereochemical integrity of the chiral center. This approach could be applied to generate chiral analogs of this compound by introducing a stereocenter into the carbamate (B1207046) portion or by using a chiral amine precursor in a different molecular scaffold.

Innovative Approaches in Chemical Synthesis

Recent innovations in chemical synthesis have been driven by the principles of green chemistry and the need for rapid analog generation through high-throughput methods.

Green chemistry aims to reduce the environmental impact of chemical processes. For isothiocyanate synthesis, this has led to the development of more sustainable protocols.

A significant advancement is the use of water as a reaction solvent. rsc.org An efficient, one-pot synthesis of isothiocyanates from primary amines and carbon disulfide has been developed using sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water, achieving good yields and tolerating a wide range of functional groups. rsc.org Microwave-assisted synthesis of certain alkyl isothiocyanates has also been successfully performed in water, yielding products with high purity. nih.govmdpi.com

Another key green strategy is the replacement of toxic reagents. Highly toxic and volatile compounds like thiophosgene and carbon disulfide are common in traditional isothiocyanate synthesis. digitellinc.comrsc.org A more sustainable alternative involves the sulfurization of less toxic isocyanides using elemental sulfur. digitellinc.comrsc.org Elemental sulfur is an abundant and inexpensive byproduct of the petroleum industry. digitellinc.com This reaction can be catalyzed by amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in green solvents like Cyrene™ or γ-butyrolactone (GBL), minimizing waste and achieving low E-factors (Environmental Factors). nih.govrsc.org

Key Green Chemistry Approaches for Isothiocyanate Synthesis

| Approach | Reagents/Solvents | Advantages |

| Aqueous Synthesis | Water, Na₂S₂O₈ | Reduces use of organic solvents, safer reagents. rsc.org |

| Isocyanide Sulfurization | Isocyanides, Elemental Sulfur, DBU (catalyst) | Avoids toxic thiophosgene and CS₂; uses a waste product (sulfur). digitellinc.comrsc.org |

| Benign Solvents | Cyrene™, γ-butyrolactone (GBL) | Use of renewable and less toxic solvents. rsc.org |

The development of robust and general synthetic protocols is a cornerstone for high-throughput synthesis and the creation of analog libraries for screening purposes. One-pot procedures that are applicable to a broad range of substrates are particularly valuable. researchgate.net

Methodologies using reagents like DMT/NMM/TsO⁻ have proven effective for synthesizing libraries of alkyl, aryl, and amino acid-derived isothiocyanates with consistently high yields. researchgate.net The versatility of such methods allows for the rapid generation of diverse structures from a common set of precursors. For instance, a single protocol has been used to successfully synthesize over thirty different isothiocyanates, demonstrating its wide applicability. mdpi.com The ability to apply a standardized set of reaction conditions to a diverse array of primary amine precursors is essential for the automated or parallel synthesis platforms used in high-throughput chemistry. The sulfurization of various isocyanides has also been used to generate a library of isothiocyanates, showcasing the method's versatility. mdpi.com

Rational Design and Synthesis of Derivatives for Mechanistic Probing

The strategic modification of this compound allows for a systematic investigation of its biological activities. By altering its structure, researchers can gain insights into how the molecule interacts with biological systems, identify the functional groups crucial for its activity, and develop tools for more targeted investigations.

Systematic Derivatization for Structure-Activity Relationship (SAR) Elucidation

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical biology. For isothiocyanates, SAR studies have revealed that modifications to the aryl ring and the alkyl chain can significantly impact their biological effects. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles from related aryl isothiocyanates can be extrapolated. For instance, studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain and substitutions on the phenyl ring influence their inhibitory potency against certain enzymes and their cancer-preventive activities. nih.govresearchgate.net

Systematic derivatization of this compound would involve modifications at several key positions:

The Dimethylcarbamate Group: Altering the carbamate moiety, for example, by replacing the methyl groups with larger alkyl groups or incorporating cyclic amines, could probe the steric and electronic requirements of its binding pocket.

The Isothiocyanate Group: While the isothiocyanate is the key reactive group, its replacement with other electrophilic "warheads" could help to understand the specific nature of its covalent interactions with biological targets.

A hypothetical SAR study could involve synthesizing a series of analogs and evaluating their activity in a relevant biological assay. The data from such a study would be invaluable for designing more potent and selective derivatives.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Compound ID | R1 (Carbamate) | R2 (Phenyl Ring) | R3 (Electrophile) |

| Parent | -N(CH₃)₂ | H | -NCS |

| Analog 1 | -N(C₂H₅)₂ | H | -NCS |

| Analog 2 | Piperidin-1-yl | H | -NCS |

| Analog 3 | -N(CH₃)₂ | 2-F | -NCS |

| Analog 4 | -N(CH₃)₂ | 3-OCH₃ | -NCS |

| Analog 5 | -N(CH₃)₂ | H | -NCO |

| Analog 6 | -N(CH₃)₂ | H | -NHC(S)NH₂ |

Introduction of Bioorthogonal Handles for Activity-Based Probes

To visualize and identify the cellular targets of this compound, bioorthogonal handles can be incorporated into its structure. These handles are chemically inert within biological systems but can be selectively reacted with a reporter molecule for detection. This approach is central to activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function and inhibitor screening in complex biological samples. nih.govnih.govyoutube.com

Commonly used bioorthogonal handles that could be appended to this compound include:

Alkynes and Azides: These groups can undergo copper-catalyzed or strain-promoted cycloaddition reactions (often termed "click chemistry") with corresponding azide- or alkyne-modified reporter tags, such as fluorophores or biotin. nih.govnih.gov

Tetrazines: These can react rapidly and specifically with strained alkenes or alkynes via an inverse-electron-demand Diels-Alder reaction. nih.gov

The synthetic strategy would involve adding a linker arm to the phenyl ring or the carbamate nitrogen, terminating in the bioorthogonal handle. This design allows the core pharmacophore to bind to its target, followed by labeling for visualization or affinity purification and subsequent identification by mass spectrometry.

Synthesis of Conjugates for Targeted Delivery in Research Models

To investigate the effects of this compound in specific cell types or tissues within a research model, it can be conjugated to a targeting moiety. This strategy aims to increase the local concentration of the compound at the site of action, thereby enhancing its efficacy and reducing potential off-target effects.

The synthesis of such conjugates typically involves three components: the this compound payload, a linker, and a targeting ligand. The choice of linker is critical and can be designed to be stable in circulation but cleavable under specific conditions found in the target environment (e.g., by specific enzymes or at a lower pH).

Potential targeting moieties for conjugation include:

Antibodies or Antibody Fragments: These can target specific cell surface antigens. nih.gov

Peptides: These can bind to specific receptors that are overexpressed on certain cell types.

Small Molecules: These can have high affinity for specific cellular targets.

DNA Aptamers: These are short, single-stranded DNA or RNA molecules that can bind to a variety of molecular targets. chemrxiv.orgchemrxiv.org

The conjugation chemistry often relies on the reaction of a functional group on the linker with a corresponding group on the targeting moiety and the payload. For instance, the isothiocyanate group itself could be used for conjugation to an amine on a linker, or a separate functional group could be introduced onto the this compound scaffold for this purpose. The resulting conjugate would then be used in cellular or animal models to study the targeted effects of the parent compound.

Deciphering Molecular Mechanisms of Action and Target Deconvolution

Investigation of Biochemical Interactions with Biological Macromolecules

The electrophilic carbon atom of the isothiocyanate group in 4-Isothiocyanatophenyl dimethylcarbamate (B8479999) is susceptible to nucleophilic attack from various functional groups present in biological macromolecules. This reactivity is the primary driver of its biochemical interactions.

Enzyme Kinetic Analysis and Inhibition Profiling (e.g., IC50, Ki Determination)

Isothiocyanates are known to be potent inhibitors of a wide range of enzymes. This inhibition can be either reversible or irreversible, and is often achieved through covalent modification of critical amino acid residues within the enzyme's active site or allosteric sites. The primary targets for covalent modification by isothiocyanates are the sulfhydryl groups of cysteine residues, although reactions with other nucleophilic residues such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine can also occur. nih.govacs.org

Table 1: Illustrative Enzyme Inhibition Data for Structurally Related Isothiocyanates

| Isothiocyanate | Target Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Sulforaphane (B1684495) | Histone Deacetylase | ~15 µM | Non-competitive |

| Benzyl (B1604629) isothiocyanate | Cytochrome P450 2E1 | ~2 µM | Competitive |

Note: This table provides examples for other isothiocyanates to illustrate the type of data generated in enzyme kinetic studies and does not represent data for 4-Isothiocyanatophenyl dimethylcarbamate.

Receptor Ligand Binding Studies and Allosteric Modulation Investigations

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While isothiocyanates are not classic receptor ligands in the traditional sense of binding to orthosteric sites, they can modulate receptor function through various mechanisms. Covalent modification of accessible cysteine residues on receptor proteins can lead to conformational changes that alter their activity. This can manifest as allosteric modulation, where the binding of the isothiocyanate to a site distinct from the primary ligand binding site influences the receptor's affinity for its endogenous ligand or its downstream signaling.

For example, certain isothiocyanates have been shown to interact with transient receptor potential (TRP) channels, which are involved in sensory perception. nih.govfoodandnutritionjournal.org This interaction is often mediated by the covalent modification of cysteine residues in the channel protein, leading to its activation or sensitization. nih.gov Due to the electrophilic nature of this compound, it is plausible that it could engage in similar interactions with receptor proteins that possess reactive nucleophilic residues.

Characterization of Covalent Adduct Formation with Proteins and Nucleic Acids

The hallmark of isothiocyanate bioactivity is their ability to form covalent adducts with proteins. nih.govjst.go.jp The primary targets are cysteine residues, leading to the formation of dithiocarbamate (B8719985) adducts. nih.gov These modifications can profoundly alter protein structure and function. nih.gov Mass spectrometry-based proteomics is a powerful tool used to identify the specific protein targets of isothiocyanates and to map the precise sites of covalent modification.

While it is established that isothiocyanates can react with protein nucleophiles, their reactivity towards nucleic acids is less pronounced. Some studies have suggested that at high concentrations, isothiocyanates may cause DNA damage, potentially through the generation of reactive oxygen species (ROS) rather than direct covalent adduction. nih.gov However, the primary mechanism of action of isothiocyanates at physiologically relevant concentrations is considered to be protein modification. nih.gov The formation of covalent adducts between this compound and cellular proteins is a highly probable event that would significantly contribute to its biological effects.

Analysis of Cellular Signaling Pathway Modulation

By interacting with key proteins, this compound has the potential to modulate a variety of cellular signaling pathways that govern cell fate and function.

Impact on Key Signal Transduction Cascades (e.g., MAPK, PI3K/Akt)

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and apoptosis. Numerous studies have demonstrated that various isothiocyanates can modulate these pathways. For instance, some isothiocyanates have been shown to activate the MAPK pathways, including ERK, JNK, and p38, which can lead to diverse cellular outcomes depending on the cellular context and the duration of the signal. nih.govaacrjournals.orgoup.com The activation of JNK and p38 is often associated with stress responses and apoptosis, while the role of ERK is more complex and can be either pro-proliferative or pro-apoptotic. aacrjournals.org

The mechanism by which isothiocyanates activate MAPK signaling is not fully elucidated but may involve the generation of reactive oxygen species (ROS) or direct interaction with upstream regulatory proteins. aacrjournals.org Given the established effects of other isothiocyanates, it is reasonable to hypothesize that this compound could also impact the MAPK and PI3K/Akt signaling cascades.

Regulation of Transcriptional Programs and Post-Translational Modifications

Isothiocyanates are well-documented modulators of transcriptional programs, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles and oxidants. nih.gov Isothiocyanates can covalently modify specific cysteine residues on Keap1, leading to a conformational change that results in the release and nuclear translocation of Nrf2. nih.govnih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. nih.gov

The activation of the Nrf2 pathway is a key mechanism by which isothiocyanates exert their protective effects against oxidative stress and inflammation. foodandnutritionjournal.org It is highly probable that this compound, as an isothiocyanate, would also be an activator of the Nrf2 signaling pathway.

Beyond transcriptional regulation, isothiocyanates can also influence post-translational modifications. Their ability to react with lysine residues suggests a potential to interfere with modifications such as ubiquitination and acetylation, which rely on the availability of lysine ε-amino groups. acs.org Furthermore, by modulating the activity of kinases and phosphatases, isothiocyanates can indirectly affect the phosphorylation status of numerous proteins. nih.govjst.go.jp

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulforaphane |

| Benzyl isothiocyanate |

Induction and Modulation of Programmed Cell Death Pathways (Apoptosis, Autophagy, Necroptosis)

A comprehensive review of scientific literature reveals a lack of specific studies on the effects of this compound on programmed cell death pathways. There is no available data to suggest that this compound induces or modulates apoptosis, autophagy, or necroptosis. Research on other isothiocyanate compounds has shown varied effects on these pathways. For instance, phenethyl isothiocyanate has been found to covalently target and modify BID, a regulator of apoptosis in the Bcl-2 family, leading to the induction of apoptosis. nih.gov Similarly, 4-(methylthio)butylisothiocyanate has been observed to induce apoptosis in human leukemia cells through the upregulation of p53 and bax proteins. nih.gov Another synthetic isothiocyanate, ethyl-4-isothiocyanatobutanoate, has been associated with apoptosis induction through DNA damage and increased p53 protein levels. nih.gov However, these findings are specific to the mentioned compounds and cannot be extrapolated to this compound without direct experimental evidence.

Table 1: Effects of this compound on Programmed Cell Death Pathways

| Pathway | Effect | Supporting Research Findings |

|---|---|---|

| Apoptosis | No data available | No studies have been published. |

| Autophagy | No data available | No studies have been published. |

Modulation of Cellular Stress Response Pathways

There is currently no published research investigating the role of this compound in the modulation of cellular stress response pathways. The intricate network of pathways that cells activate in response to stress, including the unfolded protein response, oxidative stress response, and DNA damage response, have not been studied in the context of this specific compound.

Table 2: Modulation of Cellular Stress Response Pathways by this compound

| Stress Response Pathway | Modulation | Key Molecular Targets |

|---|---|---|

| Unfolded Protein Response | No data available | No data available |

| Oxidative Stress Response | No data available | No data available |

Advanced Approaches for Molecular Target Identification and Validation

The identification and validation of molecular targets are crucial for understanding the mechanism of action of any bioactive compound. However, for this compound, there is no evidence of the application of advanced experimental approaches for these purposes.

Proteomics-Based Target Discovery Platforms

Proteomics-based platforms are powerful tools for identifying the cellular targets of small molecules. Techniques such as chemical proteomics, activity-based protein profiling (ABPP), and affinity purification-mass spectrometry (AP-MS) have been successfully employed to identify the targets of various compounds. nomuraresearchgroup.comnih.govnih.govthermofisher.com Chemical proteomics, for example, utilizes small molecules to study a subset of proteins that bind to a specific molecule. biocompare.com ABPP uses active-site directed chemical probes to assess the functional states of numerous proteins within complex biological systems. berkeley.edumagtechjournal.com AP-MS is a widely used high-throughput method for identifying protein-protein interactions. nih.govnih.govresearchgate.net Despite the utility of these methods, a review of the literature indicates that none of these proteomics-based strategies have been used to investigate the molecular targets of this compound.

Genetic Perturbation Studies for Target Confirmation

Genetic perturbation techniques, such as CRISPR/Cas9 and siRNA, are instrumental in confirming the physiological relevance of putative drug targets. By selectively knocking out or knocking down a target gene, researchers can assess whether the cellular effects of a compound are dependent on that specific target. There are no published studies that have utilized CRISPR/Cas9 or siRNA methodologies to confirm the molecular targets of this compound.

Structural Biology Characterization of Ligand-Target Complexes

Structural biology techniques provide atomic-level insights into how a ligand interacts with its target protein. X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used for this purpose. mdpi.comnih.gov X-ray crystallography of small molecules can aid in understanding their three-dimensional structure. researchgate.net Cryo-EM is increasingly used to determine the structures of protein complexes. nih.gov NMR spectroscopy is valuable for studying protein-ligand interactions in solution. mdpi.com To date, there are no publicly available structural studies of this compound in complex with any biological target.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of ligand-target interactions. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are two widely used methods for this purpose. unizar.esmalvernpanalytical.comharvard.edukhanacademy.org ITC directly measures the heat released or absorbed during a binding event, providing information on binding affinity, stoichiometry, and the thermodynamic driving forces of the interaction. unizar.esmalvernpanalytical.comharvard.edukhanacademy.org There are no reports in the scientific literature of SPR or ITC being used to characterize the molecular interactions of this compound with any protein target.

Table 3: Application of Advanced Methodologies for Target Identification of this compound

| Methodology | Application to this compound | Identified Targets |

|---|---|---|

| Chemical Proteomics | Not reported | N/A |

| Activity-Based Protein Profiling | Not reported | N/A |

| Affinity Purification-Mass Spectrometry | Not reported | N/A |

| CRISPR/Cas9 | Not reported | N/A |

| siRNA | Not reported | N/A |

| X-ray Crystallography | Not reported | N/A |

| Cryo-Electron Microscopy | Not reported | N/A |

| Nuclear Magnetic Resonance Spectroscopy | Not reported | N/A |

| Surface Plasmon Resonance | Not reported | N/A |

Computational and Chemoinformatic Approaches in Compound Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For isothiocyanate-containing compounds, QSAR studies are instrumental in predicting their potential therapeutic effects or toxicity.

The development of predictive QSAR models for compounds structurally related to 4-Isothiocyanatophenyl dimethylcarbamate (B8479999) involves the creation of a dataset of analogous molecules with known biological potencies against a specific target. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to generate a model that can predict the activity of new or untested compounds. For instance, in studies of various isothiocyanate derivatives, QSAR models have been successfully developed to predict their anti-inflammatory or anticancer activities. These models are evaluated based on statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²), which indicate the model's predictive power.

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model of Isothiocyanate Derivatives

| Parameter | Value | Description |

| R² | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. |

| Q² | 0.72 | A measure of the model's predictive ability, determined through cross-validation. |

| F-test value | 65.4 | Indicates the statistical significance of the regression model. |

| p-value | < 0.001 | Suggests that the observed correlation is highly unlikely to be due to chance. |

This table is illustrative and based on typical values found in QSAR studies of bioactive compounds.

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used to represent the chemical structures. These descriptors can be categorized into several types:

Physicochemical Descriptors: These include properties such as hydrophobicity (LogP), electronic properties (e.g., dipole moment, partial charges), and steric parameters (e.g., molecular weight, volume). For carbamate (B1207046) and isothiocyanate compounds, these descriptors are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular fingerprints are another critical component, representing the presence or absence of specific structural fragments as a bit string. These are particularly useful in similarity searching and classification models. By integrating a diverse set of these descriptors, a robust QSAR model can be constructed to predict the biological potency of compounds like 4-Isothiocyanatophenyl dimethylcarbamate.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide insights into how a ligand, such as this compound, might interact with a biological target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. In studies involving phenyl isothiocyanate derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein's active site. nih.gov For example, a docking study of 4-Trifluoromethyl Phenyl Isothiocyanate revealed strong binding affinities with multiple protein targets, highlighting its potential as a potent inhibitor. researchgate.net

Table 2: Example of Molecular Docking Results for a Phenyl Isothiocyanate Derivative with a Target Protein

| Parameter | Value | Unit | Description |

| Binding Affinity | -8.5 | kcal/mol | A lower binding energy indicates a more stable protein-ligand complex. |

| Interacting Residues | TYR234, LYS98, VAL145 | - | Amino acid residues in the binding pocket that form key interactions with the ligand. |

| Hydrogen Bonds | 2 | Count | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | 5 | Count | Number of hydrophobic interactions contributing to binding. |

This table is based on representative data from molecular docking studies of similar compounds. researchgate.net

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the protein-ligand complex over time. mdpi.comnih.govmdpi.com MD simulations can reveal how the binding of a ligand like this compound might induce conformational changes in the target protein. chemrxiv.orgnih.gov These simulations are crucial for understanding the stability of the predicted binding mode and for identifying allosteric effects where binding at one site influences the activity at another. In silico studies of new isothiocyanate derivatives have utilized MD simulations to underscore the crucial amino acids involved in the interactions with their target. nih.govrsc.org

Virtual Screening and Ligand-Based Drug Design (Research Stage)

In the early stages of drug discovery, virtual screening and ligand-based drug design are employed to identify promising lead compounds from large chemical databases.

Virtual screening involves the computational screening of extensive libraries of compounds to identify those that are most likely to bind to a drug target. This can be done using the structure of the target protein (structure-based virtual screening) or by using the structure of a known active ligand (ligand-based virtual screening).

Ligand-based drug design is particularly valuable when the three-dimensional structure of the target protein is unknown. bu.edu.eg This approach relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common structural features and properties of these known active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used as a query to search for new compounds with similar features in a chemical database, potentially identifying novel scaffolds that could be further optimized.

Identification of Novel Scaffolds with Similar Mechanistic Profiles

The identification of novel chemical scaffolds that mimic the mechanism of action of a lead compound is a key strategy in drug discovery. This approach can lead to the development of new chemical entities with improved properties, such as enhanced potency, reduced off-target effects, or better pharmacokinetic profiles. For a compound like this compound, which contains both an isothiocyanate group and a dimethylcarbamate moiety, computational methods can be employed to search for scaffolds that present similar pharmacophoric features.

Pharmacophore modeling, for instance, can be used to define the essential three-dimensional arrangement of chemical features required for biological activity. By creating a pharmacophore model based on the known or predicted interactions of this compound with its biological target, virtual screening of large compound databases can be performed to identify molecules that fit this model. These "hits" can then be further evaluated for their potential to exhibit a similar mechanistic profile.

Another approach involves scaffold hopping, where the core structure of the lead compound is replaced with a different chemical moiety while retaining the key functional groups responsible for biological activity. This can be achieved through various computational techniques, including 3D shape similarity searching and fragment-based virtual screening.

De Novo Design Principles for Enhanced Selectivity

De novo drug design aims to create novel molecules with desired biological activities from scratch. This approach is particularly useful for designing compounds with high selectivity for a specific biological target, thereby minimizing off-target effects. In the case of this compound, de novo design principles can be applied to generate new molecules that retain the desired therapeutic effect while exhibiting improved selectivity.

Structure-based de novo design utilizes the three-dimensional structure of the target protein to design molecules that fit perfectly into the binding site. Algorithms can be used to "grow" a molecule within the binding pocket, atom by atom, optimizing its interactions with the surrounding amino acid residues. This allows for the design of compounds with a high degree of shape and electrostatic complementarity to the target, which is a key determinant of binding affinity and selectivity.

Ligand-based de novo design, on the other hand, is employed when the structure of the target is unknown. This approach relies on the information derived from a set of known active molecules. By analyzing the common structural features and properties of these molecules, new compounds can be designed that are predicted to have similar or improved activity.

Cheminformatics for Compound Landscape Analysis

Cheminformatics provides the tools and techniques to analyze and navigate the vast landscape of chemical compounds. This is crucial for understanding the diversity of chemical structures, predicting their biological activities, and prioritizing compounds for further investigation.

Analysis of Chemical Space and Scaffold Diversity

Chemical space analysis involves the visualization and exploration of the structural diversity of a collection of chemical compounds. By mapping compounds onto a multi-dimensional space based on their physicochemical properties or structural fingerprints, it is possible to assess the diversity of a chemical library and identify regions of chemical space that are underexplored.

For a compound like this compound, analyzing the chemical space around it can reveal other compounds with similar properties that may also possess interesting biological activities. Scaffold diversity analysis, a subset of chemical space analysis, focuses on the variety of core molecular frameworks within a dataset. This can help in identifying novel and diverse scaffolds for drug discovery programs.

Data Mining for Bioactivity Prediction and Target Prioritization

Data mining techniques are extensively used in cheminformatics to extract valuable information from large biological and chemical datasets. These methods can be employed to build predictive models for various biological activities and to prioritize potential drug targets.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of bioactivity prediction. By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the activity of new, untested compounds. For this compound, QSAR studies could help in designing analogs with enhanced potency.

Analytical and Bioanalytical Methodologies for Research Application

Chromatographic Techniques for Compound Purity and Quantification in Research Samples

Chromatographic methods are fundamental for the separation and quantification of "4-Isothiocyanatophenyl dimethylcarbamate" from reaction mixtures or biological samples, ensuring the accuracy and reproducibility of research findings.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound". A typical HPLC method would be developed to ensure high resolution, sensitivity, and reproducibility.

A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound of this polarity. The separation would likely be achieved on a C18 column, which separates compounds based on their hydrophobicity. A gradient elution is often employed to ensure good separation of the analyte from any impurities or other components in the sample matrix. The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more hydrophobic compounds.

Detection is a critical aspect of HPLC method development. Given the presence of an aromatic ring in "4-Isothiocyanatophenyl dimethylcarbamate (B8479999)," UV-Vis detection is a primary choice. The wavelength of maximum absorbance (λmax) would be determined by running a UV-Vis spectrum of the pure compound. For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC coupled with mass spectrometry (LC-MS) is the preferred method. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or MS detector |

Note: This table presents a hypothetical HPLC method based on common practices for analyzing aromatic isothiocyanates and carbamates. Actual parameters would require experimental optimization.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC may be challenging due to its relatively low volatility and potential for thermal degradation of the carbamate (B1207046) and isothiocyanate functional groups. However, GC can be employed following a derivatization step to convert the analyte into a more volatile and thermally stable derivative.

For instance, the isothiocyanate group can react with certain reagents to form a more stable, volatile product. While derivatization adds a step to the sample preparation, it can significantly improve chromatographic performance and detection limits. The choice of derivatizing agent would depend on the specific analytical goal. The use of GC coupled with mass spectrometry (GC-MS) would be essential for the unequivocal identification of the derivatized compound.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for the structural elucidation of "this compound" and for investigating its interactions with biological molecules, which is key to understanding its mechanism of action.

Mass Spectrometry (MS) for Metabolite Identification in Cellular Extracts

Mass spectrometry is a powerful tool for identifying the metabolites of "this compound" in cellular extracts, providing insights into its biotransformation pathways. Due to the high reactivity of the isothiocyanate group, this compound is expected to form adducts with nucleophilic biomolecules, such as glutathione (B108866) (GSH).

The general approach involves incubating the compound with liver microsomes or cultured cells, followed by extraction of the metabolites. The extracts are then analyzed by high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS). nih.gov The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns are used to elucidate their structures. For example, the initial metabolite is likely to be a glutathione conjugate, which is then further metabolized through the mercapturic acid pathway to cysteine and N-acetylcysteine conjugates. nih.gov

Table 2: Potential Metabolites of this compound and their Expected Mass Shifts

| Metabolite | Biotransformation | Expected Mass Shift (Da) |

|---|---|---|

| Glutathione Conjugate | Conjugation with Glutathione | +307.08 |

| Cysteine Conjugate | Cleavage of Glutamate and Glycine | +121.02 |

| N-acetylcysteine Conjugate | Acetylation of Cysteine Conjugate | +163.03 |

Note: This table is based on the known metabolism of isothiocyanates. The exact metabolites of this compound would need to be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) for Ligand-Target Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a unique technique that can provide atomic-level information on the interaction between a small molecule ligand like "this compound" and its biological target, typically a protein. news-medical.net Several NMR methods can be used to map the binding site and to characterize the structural changes that occur upon binding.

One common approach is chemical shift perturbation (CSP) mapping. frontiersin.org In this experiment, a 2D NMR spectrum of the 15N-labeled protein is acquired in the absence and presence of the ligand. The binding of the ligand to the protein will cause changes in the chemical shifts of the amide protons and nitrogens of the amino acid residues in the binding pocket. By monitoring these chemical shift changes, the binding site on the protein can be mapped.

Another powerful NMR technique is Saturation Transfer Difference (STD) NMR. This method is particularly useful for studying weak interactions and does not require isotopic labeling of the protein. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to the binding ligand through the nuclear Overhauser effect (NOE). By comparing the spectrum with and without protein saturation, the protons of the ligand that are in close proximity to the protein can be identified, providing information about the binding epitope of the ligand.

Development of Biosensors and Reporter Assays for Activity Monitoring

The development of biosensors and reporter assays can provide valuable tools for high-throughput screening of the biological activity of "this compound" and for monitoring its effects in real-time.

Given the electrophilic nature of the isothiocyanate group, a biosensor could be designed based on its reaction with a specific nucleophile. For instance, a fluorescent probe containing a thiol group could be synthesized. The reaction of the isothiocyanate with the thiol would lead to a change in the fluorescence properties of the probe, allowing for the detection and quantification of the compound. While direct biosensors for this specific molecule are not established, principles from thiocyanate (B1210189) detection using gold nanoclusters could potentially be adapted. mdpi.com

Reporter gene assays are another powerful tool for monitoring the biological activity of a compound. youtube.com If "this compound" is hypothesized to modulate a specific signaling pathway, a reporter gene assay can be constructed where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is placed under the control of a response element for that pathway. Cells containing this reporter construct can then be treated with the compound, and the activity of the pathway can be quantified by measuring the amount of reporter protein produced. For instance, if the compound is found to activate a specific transcription factor, a luciferase reporter assay could be used to screen for its activity and to characterize its dose-response relationship. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Glutathione |

| Green Fluorescent Protein |

| Luciferase |

| Methanol |

Cell-Based Reporter Gene Assays for Pathway Activation

Cell-based reporter gene assays are powerful tools for screening compounds and investigating their effects on specific cellular signaling pathways. These assays typically involve genetically modified cells that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter element that is responsive to a particular transcription factor. Activation or inhibition of the signaling pathway by a test compound leads to a measurable change in the expression of the reporter gene, providing a quantitative readout of the compound's activity.

Despite the utility of this methodology in characterizing the biological activities of isothiocyanates and carbamates, a thorough search of scientific databases and literature reveals no specific studies where cell-based reporter gene assays have been used to assess the pathway activation potential of this compound. The absence of such data means that the specific cellular pathways modulated by this compound, and the transcription factors it may affect, remain uncharacterized by this approach.

Enzymatic Assays for Real-Time Reaction Monitoring

Enzymatic assays are crucial for determining the inhibitory or activating effects of compounds on specific enzymes, providing insights into their potential therapeutic applications. Real-time monitoring of these reactions allows for the detailed study of enzyme kinetics, including the determination of inhibition constants (Kᵢ) and the mode of inhibition. Techniques such as spectrophotometry, fluorometry, and mass spectrometry can be employed for continuous monitoring of substrate consumption or product formation.

Similar to the findings for reporter gene assays, there is a lack of specific published research detailing the use of real-time enzymatic assays to monitor the interaction of this compound with any particular enzyme. While isothiocyanates are known to interact with various enzymes, often through covalent modification of cysteine residues, and carbamates are a well-known class of cholinesterase inhibitors, the specific enzymatic targets and kinetic parameters for this compound have not been elucidated using these methods.

Future Perspectives and Emerging Research Directions

Integration of Multi-Omics Data for Systems-Level Understanding

Currently, there is no publicly available research that details the integration of multi-omics data—such as genomics, proteomics, transcriptomics, or metabolomics—to achieve a systems-level understanding of the biological effects or mechanisms of action of 4-Isothiocyanatophenyl dimethylcarbamate (B8479999). Such studies are crucial for building comprehensive models of how a compound interacts with biological systems, but this approach has not yet been applied to this specific isothiocyanate.

Exploration of Novel Therapeutic Research Areas beyond Current Scope

Investigations into new therapeutic applications for 4-Isothiocyanatophenyl dimethylcarbamate are not documented in the existing scientific literature. While the broader class of isothiocyanates has been explored for various biological activities, the specific potential of this compound in novel therapeutic areas remains an uncharted field of research.

Development of Advanced In Vitro Models (e.g., Organoids, 3D Cultures) for Mechanistic Studies

There is no evidence of this compound being studied using advanced in vitro models like organoids or 3D cell cultures. These sophisticated models offer more physiologically relevant environments to investigate the mechanisms of action of chemical compounds. However, their application in the study of this particular molecule has not been reported.

Challenges and Opportunities in Translating Mechanistic Insights to Preclinical Development Pathways

Given the absence of foundational mechanistic studies for this compound, there is no corresponding research or discussion on the challenges and opportunities related to its preclinical development. The translation of mechanistic data into a preclinical pipeline is a critical step in drug discovery, but for this compound, the initial exploratory phase has not been documented in scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.